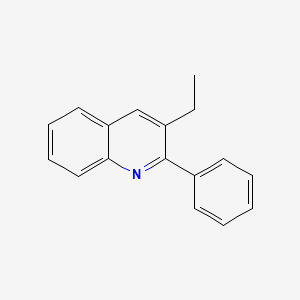

Quinoline, 3-ethyl-2-phenyl-

Description

Overview of the Quinoline (B57606) Core as a Privileged Scaffold in Organic Chemistry Research

The quinoline moiety, a heterocyclic aromatic compound, represents a fundamental structural unit in the realm of organic chemistry. numberanalytics.com Its structure, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a versatile building block for the synthesis of a wide array of molecules. researchgate.net Quinoline and its derivatives are recognized as "privileged scaffolds" due to their ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govorientjchem.orgresearchgate.net This unique characteristic has made them central to research in medicinal chemistry, materials science, and agrochemicals. numberanalytics.comresearchgate.net

The significance of the quinoline core is underscored by its presence in numerous natural products, particularly alkaloids like quinine (B1679958) and cinchonine, which have well-established therapeutic applications. iipseries.orgresearchgate.net The synthetic versatility of the quinoline ring system allows for extensive functionalization, enabling chemists to create a large number of structurally diverse derivatives with tailored properties. researchgate.net This adaptability has been a driving force in the development of new pharmaceuticals, including antimalarial, antimicrobial, anticancer, and anti-inflammatory agents. nih.govnih.govbenthamdirect.com

Historical Development and Evolution of Synthetic Strategies for Quinoline Derivatives

The history of quinoline synthesis dates back to 1834 when it was first isolated from coal tar. iipseries.orgwikipedia.org However, the ability to synthetically produce quinoline derivatives began with the development of several classic named reactions in the late 19th century. iipseries.org One of the earliest and most well-known methods is the Skraup synthesis, established in 1880, which involves the reaction of an aromatic amine with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent. numberanalytics.comiipseries.org

Over the years, a variety of other synthetic strategies have been developed, each with its own advantages and applications. These include the Doebner-von Miller reaction, the Friedländer synthesis, the Combes synthesis, and the Conrad-Limpach synthesis. numberanalytics.comiipseries.orgbohrium.com These classical methods laid the foundation for quinoline chemistry and are still in use today. bohrium.com

More recently, research has focused on developing more efficient, versatile, and environmentally friendly methods for quinoline synthesis. mdpi.com This has led to the emergence of modern techniques such as multicomponent reactions (MCRs), which allow for the construction of complex quinoline scaffolds in a single step. rsc.org Additionally, transition-metal-catalyzed reactions, including those utilizing copper and palladium, have become powerful tools for the synthesis of a wide range of structurally diverse quinoline derivatives. mdpi.comrsc.org Other contemporary approaches include microwave-assisted synthesis, the use of ionic liquids, and photocatalysis. bohrium.com

Rationale for Focused Academic Inquiry into Substituted Quinolines: The Case of 3-ethyl-2-phenyl-quinoline

The academic interest in substituted quinolines stems from the observation that the position and nature of substituents on the quinoline ring can significantly influence the molecule's biological and chemical properties. benthamdirect.comrsc.org Polysubstituted quinolines, in particular, often exhibit enhanced biological activity due to improved target specificity, potency, and pharmacokinetic profiles. researchgate.net This allows for precise chemical tuning to optimize a compound for a specific application. researchgate.net

The compound 3-ethyl-2-phenyl-quinoline serves as a case in point for focused academic inquiry. Its specific substitution pattern, with an ethyl group at the 3-position and a phenyl group at the 2-position, presents a unique combination of steric and electronic properties. Research into such specifically substituted quinolines is driven by the desire to understand structure-activity relationships (SAR). rsc.org For example, studies have shown that in some contexts, 3-substituted quinolines exhibit significant biological activity. mdpi.com

A notable synthesis of 3-ethyl-2-phenylquinoline was achieved through a one-pot iridium-catalyzed reaction of aniline (B41778), benzaldehyde, and butanal, yielding the product in 79% yield. oup.com This efficient synthesis opens avenues for further investigation into its properties and potential applications. Spectroscopic data, including ¹H and ¹³C NMR, have been reported for this compound, providing the necessary tools for its characterization. rsc.org

Contemporary Research Trajectories for Advanced Heterocyclic Compounds

Current research in heterocyclic chemistry is a dynamic and rapidly evolving field with a focus on several key areas. numberanalytics.com A major trajectory is the development of novel and more efficient synthetic methodologies. numberanalytics.comresearchgate.net This includes the use of C-H activation, photoredox chemistry, and multicomponent reactions to access a wider variety of functionalized heterocyclic compounds. researchgate.net The goal is to create more sustainable and atom-economical processes. numberanalytics.com

Another significant research direction is the exploration of new applications for heterocyclic compounds, particularly in materials science and medicine. numberanalytics.commdpi.com In materials science, heterocycles are being investigated for their use in organic light-emitting diodes (OLEDs) and other electronic devices. numberanalytics.com In medicinal chemistry, there is a continuous effort to discover new drug candidates based on heterocyclic scaffolds for a wide range of diseases. nih.govmdpi.com The ability to synthesize diverse libraries of heterocyclic compounds is crucial for high-throughput screening and drug discovery programs. researchgate.net

Furthermore, there is a growing emphasis on understanding the fundamental biological and pharmacological properties of these compounds to design molecules with improved efficacy and reduced side effects. numberanalytics.com This includes detailed studies of their mechanisms of action and structure-activity relationships. mdpi.com

Scope and Fundamental Objectives of Scholarly Investigations on 3-ethyl-2-phenyl-quinoline

Scholarly investigations into 3-ethyl-2-phenyl-quinoline are primarily aimed at elucidating its fundamental chemical and physical properties, exploring its potential applications, and understanding how its specific substitution pattern influences its behavior.

The primary objectives of such research include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce 3-ethyl-2-phenyl-quinoline and its derivatives. oup.com This also involves thorough characterization using modern analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity. rsc.org

Chemical Reactivity: Investigating the reactivity of the compound in various chemical transformations to understand its stability and potential for further functionalization.

Structure-Property Relationships: Studying how the presence of the 3-ethyl and 2-phenyl groups affects the electronic and steric properties of the quinoline core and, consequently, its interactions with other molecules.

Exploration of Biological Activity: Screening 3-ethyl-2-phenyl-quinoline for potential pharmacological activities, building on the known biological significance of the quinoline scaffold. nih.gov This could include testing for antimicrobial, anticancer, or anti-inflammatory properties. For instance, a study reported that 3-ethyl-6-phenylquinoline displayed the highest inhibitory effect against brassinin (B1667508) oxidase, an enzyme from a plant pathogen. mdpi.com

Materials Science Applications: Investigating the potential of 3-ethyl-2-phenyl-quinoline as a building block for functional materials, such as organic electronic materials or fluorescent probes.

By focusing on this specific substituted quinoline, researchers can contribute to the broader understanding of quinoline chemistry and potentially uncover new compounds with valuable applications.

Data on 3-ethyl-2-phenyl-quinoline

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₅N | hoffmanchemicals.com |

| Molecular Weight | 233.313 g/mol | hoffmanchemicals.com |

| CAS Number | 101441-53-6 | hoffmanchemicals.com |

| Melting Point | 51-52 °C | hoffmanchemicals.com |

| ¹H NMR (300 MHz, CDCl₃) δ | 8.14 (d, J = 8.4 Hz, 1H, ArH), 8.01 (s, 1H, ArH), 7.79 (d, J = 7.8 Hz, 1H, ArH), 7.66-7.61 (m, 1H, ArH), 7.54-7.52 (m, 2H, ArH), 7.48-7.41 (m, 4H, ArH), 2.81-2.73 (m, 2H, CH₂), 1.19 (t, J = 7.8 Hz, 3H, CH₃) | rsc.org |

| ¹³C NMR (75 MHz, CDCl₃) δ | 160.5, 146.2, 140.8, 135.1, 134.8, 129.1, 128.7, 128.6, 128.1, 127.9, 127.6, 126.8, 126.2, 25.9, 14.6 | rsc.org |

| Synthesis | Iridium-catalyzed one-pot reaction of aniline, benzaldehyde, and butanal | oup.com |

| Yield | 79% | oup.com |

Structure

3D Structure

Properties

CAS No. |

101441-53-6 |

|---|---|

Molecular Formula |

C17H15N |

Molecular Weight |

233.31 g/mol |

IUPAC Name |

3-ethyl-2-phenylquinoline |

InChI |

InChI=1S/C17H15N/c1-2-13-12-15-10-6-7-11-16(15)18-17(13)14-8-4-3-5-9-14/h3-12H,2H2,1H3 |

InChI Key |

NYBZLXFAWRSLNX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=CC=CC=C2N=C1C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Quinoline, 3 Ethyl 2 Phenyl

Mechanistic Studies of Classical Condensation Reactions for 2,3-Disubstituted Quinoline (B57606) Frameworks

Classical name reactions have long served as the bedrock for quinoline synthesis. While effective, these methods often face challenges regarding reaction conditions, yields, and, most critically for complex substitution patterns, regioselectivity. nih.gov Understanding the mechanisms of these reactions is crucial for adapting them to the specific synthesis of 2,3-disubstituted quinolines.

Adaptations of the Friedländer Condensation for Stereoselective Synthesis

The Friedländer synthesis, first reported in 1882, is a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active α-methylene group (a ketone or aldehyde) to form a quinoline derivative. nih.govwikipedia.orgorganic-chemistry.org The reaction can be catalyzed by acids (Brønsted or Lewis acids like trifluoroacetic acid and iodine) or bases, and can even proceed under catalyst-free conditions with heating. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

The mechanism is believed to proceed via one of two pathways. The first involves an initial, rate-limiting aldol (B89426) condensation between the two carbonyl-containing starting materials, followed by cyclization and dehydration to form the quinoline ring. wikipedia.orgcdnsciencepub.com The second pathway begins with the formation of a Schiff base between the amine and the carbonyl compound, which then undergoes an intramolecular aldol reaction and subsequent elimination of water to yield the final product. wikipedia.org

To synthesize Quinoline, 3-ethyl-2-phenyl-, the Friedländer approach would involve the condensation of a 2-aminobenzophenone (B122507) derivative with 1-butanone. A significant challenge in the Friedländer synthesis is controlling regioselectivity when using unsymmetrical ketones. nih.gov For 1-butanone, condensation can occur at either the methyl or the methylene (B1212753) carbon adjacent to the carbonyl group, potentially leading to a mixture of products. Directing the reaction to selectively form the 3-ethyl-2-phenyl isomer requires careful selection of catalysts and reaction conditions to favor condensation at the desired methylene position. While the Friedländer synthesis is a powerful tool for creating the quinoline core, achieving stereoselectivity in the traditional sense is not applicable as the final product is an aromatic ring. The primary challenge remains achieving the correct regiochemical outcome.

Table 1: Comparison of Catalysts in Friedländer Synthesis

| Catalyst Type | Examples | Conditions | Notes |

|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid, Trifluoroacetic acid | Heating | Common and effective catalysts. wikipedia.org |

| Lewis Acid | Iodine, Tin tetrachloride | Varies | Can enhance reaction rates and selectivity. wikipedia.orgorganic-chemistry.org |

| Base | Sodium hydroxide | Alcoholic solution | Classic conditions for the reaction. pharmaguideline.com |

Exploration of the Povarov Reaction and its Asymmetric Variants

The Povarov reaction is a powerful multicomponent reaction for synthesizing tetrahydroquinolines, which can then be oxidized to quinolines. nih.govbohrium.com It is classified as an inverse electron-demand aza-Diels-Alder reaction, typically involving an aniline (B41778), an aldehyde, and an activated alkene or alkyne. nih.govacs.org The reaction can be catalyzed by both Lewis and Brønsted acids. researchgate.net

A key mechanistic feature of the classical Povarov reaction is that it typically yields 2,4-disubstituted quinolines. rsc.org However, modifications have been developed to achieve 2,3-disubstitution. One successful strategy involves replacing the standard alkene/alkyne component with an enaminone. This enaminone-modified Povarov reaction proceeds via a three-component reaction of anilines, aldehydes, and enaminones to regioselectively produce 2,3-disubstituted quinolines. researchgate.netrsc.org This approach represents a significant advancement, enabling access to substitution patterns not achievable through the conventional pathway.

Furthermore, the development of asymmetric variants of the Povarov reaction has been a major focus, allowing for the enantioselective synthesis of chiral tetrahydroquinoline skeletons. acs.org Chiral phosphoric acids have been effectively used as catalysts to induce high levels of stereocontrol in these reactions. While the final synthesis of Quinoline, 3-ethyl-2-phenyl- results in an achiral aromatic product, asymmetric Povarov reactions are crucial for creating chiral precursors that may be required in more complex syntheses.

Modifications of the Skraup and Doebner-Miller Syntheses for Directed Regioselectivity

The Skraup and Doebner-Miller reactions are related methods for quinoline synthesis that typically start with anilines. nih.gov The Skraup reaction, one of the oldest methods, involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline itself. iipseries.orgwikipedia.org The reaction proceeds via the in-situ formation of acrolein from glycerol. pharmaguideline.com

The Doebner-Miller reaction is an extension of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of glycerol, making it more versatile for producing substituted quinolines. nih.govwikipedia.org Aniline reacts with the α,β-unsaturated carbonyl compound in the presence of an acid catalyst. iipseries.org However, the traditional Doebner-Miller reaction often yields 2- or 4-substituted quinolines and can be prone to polymerization of the carbonyl substrate. nih.gov

Achieving 2,3-disubstitution with these methods requires specific modifications to direct the regioselectivity. One significant challenge is controlling the cyclization step. Recent studies have shown that the choice of substrate can reverse the standard regiochemistry. For instance, the condensation of anilines with γ-aryl-β,γ-unsaturated α-ketoesters in the presence of a strong acid like trifluoroacetic acid can lead to 4-aryl-2-carboxyquinolines, a reversal of the typical outcome. acs.org While not a direct route to the target compound, this demonstrates that substrate control can be a powerful tool for manipulating the regioselectivity of the Doebner-Miller synthesis. acs.orgresearchgate.net Improvements to the reaction conditions, such as using acrolein diethyl acetal (B89532) as a stable precursor and running the reaction in a monophasic, solvent-free medium, have also been shown to improve yields and substrate compatibility. lookchem.com

Pfitzinger and Combes Synthesis Approaches for 2,3-Disubstitution

The Pfitzinger and Combes syntheses are two other classical methods for constructing the quinoline core.

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is particularly well-suited for preparing 2,3-disubstituted quinolines. iipseries.org The reaction involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a strong base. nih.gov The base first opens the isatin ring to form an isatoic acid intermediate. This intermediate then condenses with the carbonyl compound, followed by cyclization and decarboxylation to yield the substituted quinoline-4-carboxylic acid, which can be subsequently decarboxylated to give the quinoline. pharmaguideline.comiipseries.org By choosing an appropriate ketone, such as 1-phenylbutan-1-one, this method could theoretically be adapted to synthesize Quinoline, 3-ethyl-2-phenyl-.

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgslideshare.net The reaction mechanism proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure and dehydration to form a 2,4-disubstituted quinoline. wikipedia.org While the Combes synthesis is highly effective for this substitution pattern, it is not the typical route for accessing 2,3-disubstituted quinolines. Modifications to the standard Combes protocol would be necessary to direct the cyclization to achieve the desired 2,3-substitution pattern, which is not commonly reported.

Table 2: Comparison of Classical Syntheses for 2,3-Disubstitution

| Synthesis Method | Starting Materials | Typical Product Pattern | Applicability to 2,3-Disubstitution |

|---|---|---|---|

| Friedländer | 2-Aminoaryl ketone + α-Methylene ketone | 2,3-Disubstituted | High, but regioselectivity can be an issue with unsymmetrical ketones. nih.gov |

| Povarov (Modified) | Aniline + Aldehyde + Enaminone | 2,3-Disubstituted | High, a specific modification is required to alter the classical 2,4-substitution pattern. rsc.org |

| Doebner-Miller | Aniline + α,β-Unsaturated carbonyl | 2- or 4-Substituted | Low, requires significant modification and substrate control to achieve 2,3-substitution. nih.gov |

| Pfitzinger | Isatin + α-Methylene ketone | 2,3-Disubstituted (after decarboxylation) | High, this pattern is a natural outcome of the reaction pathway. iipseries.org |

Development of Modern and Sustainable Synthetic Pathways for Quinoline, 3-ethyl-2-phenyl-

In response to the limitations of classical methods, which often involve harsh conditions and generate significant waste, modern synthetic chemistry has shifted towards developing more sustainable and efficient pathways. nih.govbenthamdirect.com This includes the use of green solvents, novel catalysts, and strategies that maximize atom economy. researchgate.netbohrium.com

Multicomponent Reaction (MCR) Strategies and Atom Economy Considerations

Multicomponent reactions (MCRs), in which three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, are a cornerstone of green and efficient synthesis. nih.gov These reactions are highly convergent and adhere to the principles of atom economy, a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comwikipedia.org

Several MCRs have been developed for the synthesis of quinolines. The Povarov reaction, discussed earlier, is a prime example of an MCR that can be adapted for the synthesis of 2,3-disubstituted quinolines. researchgate.netrsc.org The three-component reaction between an aniline, an aldehyde, and an enaminone provides a direct and atom-economical route to the desired scaffold. rsc.org Another approach involves a ruthenium-catalyzed three-component deaminative coupling reaction of anilines, aldehydes, and allylamines to form 2,3-disubstituted quinoline products. nsf.gov

Transition Metal-Catalyzed C-H Activation and Oxidative Annulation Protocols

Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for constructing complex heterocyclic systems. nih.govresearchgate.net This strategy avoids the need for pre-functionalized starting materials, streamlining the synthetic process. nih.gov In the context of synthesizing substituted quinolines, these protocols typically involve the reaction of an aniline or a related derivative with an alkyne or alkene, facilitated by a transition metal catalyst such as rhodium, palladium, or ruthenium. mdpi.com

The general mechanism involves the coordination of a directing group on the aniline substrate to the metal center, which facilitates the selective cleavage of an ortho-C-H bond to form a metallacycle intermediate. mdpi.com This intermediate then undergoes migratory insertion with a coupling partner, like an alkyne, followed by reductive elimination to furnish the annulated quinoline product. mdpi.com For the synthesis of Quinoline, 3-ethyl-2-phenyl-, a plausible approach would involve the reaction of a suitably protected 2-aminobenzophenone with 1-butyne (B89482). The catalyst would direct the C-H activation at the position ortho to the amino group, and subsequent annulation with 1-butyne would install the ethyl group at the 3-position and the phenyl group at the 2-position of the quinoline core.

These reactions offer predictable site selectivity and are often high-yielding. mdpi.com The development of these methods represents a significant advance in creating diverse polycyclic and heterocyclic scaffolds from simple precursors. nih.govresearchgate.net

| Catalyst System | Coupling Partner | General Substrates | Key Features |

| Rhodium (III) Complexes | Alkynes, Alkenes | Benzamides, Anilides | High efficiency, good functional group tolerance. researchgate.net |

| Palladium (II) Complexes | Alkynes, Allenes | N-methoxybenzamides | High regioselectivity, proceeds under relatively mild conditions. mdpi.com |

| Ruthenium (II) Complexes | Alkynes | Aromatic imines | Cost-effective, enables diverse C-H functionalization. |

| Cobalt Complexes | Alkynes | N-pyridyl anilines | Utilizes first-row transition metals, promoting sustainability. mdpi.com |

Photoredox Catalysis in Quinoline Ring Formation

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of radical intermediates under exceptionally mild conditions. nsf.gov This approach utilizes photocatalysts, typically ruthenium or iridium polypyridyl complexes, that become potent oxidants or reductants upon photoexcitation. nih.govrsc.org This reactivity can be harnessed to forge C-C and C-N bonds necessary for quinoline ring construction.

A potential photoredox pathway to Quinoline, 3-ethyl-2-phenyl- could involve a radical-mediated annulation. For instance, a photocatalyst, excited by visible light, could engage in a single-electron transfer (SET) with a suitable precursor, such as a diazonium salt or a halide, to generate an aryl radical. This radical could then add to an alkyne, like 1-phenyl-1-butyne, followed by an intramolecular cyclization onto a pendant nitrile or imine group to construct the quinoline heterocycle.

The key advantage of photoredox catalysis lies in its ability to generate reactive intermediates that are difficult to access through traditional thermal methods, often leading to novel reaction pathways. nsf.gov The field is rapidly evolving, with ongoing research into developing new photocatalysts and expanding the scope of reactions to include the enantioselective synthesis of complex molecules. nih.govnih.gov

| Photocatalyst | Excitation Wavelength (nm) | Excited State Potential (V vs. SCE) | Typical Applications in Synthesis |

| [Ru(bpy)₃]²⁺ | ~452 | E₁/₂ (Ru³⁺/Ru²⁺) = -0.81 | Reductive and oxidative quenching cycles, ATRA reactions. diva-portal.org |

| [Ir(ppy)₂(dtbbpy)]PF₆ | ~460 | E₁/₂ (Ir⁴⁺/Ir³⁺) = -1.21 | Generation of potent reducing agents for C-C and C-X bond formation. |

| Eosin Y | ~520 | E₁/₂ (Eosin Y•⁺/Eosin Y) = -0.78 | Organic dye catalyst, suitable for various C-H functionalizations. nih.gov |

| Rose Bengal | ~560 | E₁/₂ (RB•⁺/RB) = -0.70 | Used in photooxidations and radical cyclizations. |

Nanocatalysis and Other Green Chemistry Methodologies for Efficient Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and avoiding hazardous substances. rjstonline.com Nanocatalysis plays a pivotal role in this endeavor, offering catalysts with high surface-to-volume ratios, enhanced activity, and excellent recyclability. ajgreenchem.comajgreenchem.com The use of nanocatalysts for quinoline synthesis aligns with green chemistry goals by enabling efficient reactions under milder conditions, often in eco-friendly solvents like water or ethanol (B145695), or even under solvent-free conditions. acs.orgnih.gov

Various nanocatalysts have been successfully employed in classical quinoline syntheses, such as the Friedländer annulation. nih.gov For example, zinc oxide supported on carbon nanotubes (ZnO/CNT) has been shown to be an effective catalyst for the condensation of 2-aminoaryl ketones with carbonyl compounds. nih.gov To produce Quinoline, 3-ethyl-2-phenyl-, this method would involve the reaction of a 2-aminobenzophenone derivative with butanal. Magnetic nanoparticles, such as Fe₃O₄@SiO₂-SO₃H, have also been utilized in multicomponent reactions under ultrasonic irradiation to produce substituted quinolines in high yields. nih.gov

These methodologies offer significant advantages, including simple and economical synthesis of the catalysts, high stability, and straightforward recovery and reuse, making them attractive for sustainable chemical production. ajgreenchem.comacs.org

| Nanocatalyst | Synthetic Method | Reaction Conditions | Key Advantages |

| ZnO/CNT | Friedländer Condensation | Solvent-free | High catalytic activity and reusability. nih.gov |

| Fe₃O₄@SiO₂-SO₃H | Four-component reaction | Ultrasonic irradiation | Magnetic recovery, high yields, simple workup. nih.gov |

| IRMOF-3/PSTA/Cu | One-pot multicomponent | CH₃CN, 80 °C | High porosity and surface area, excellent yields. nih.gov |

| AgI nanoparticles | Three-component reaction | Ethanol, reflux | Visible-light-promoted, efficient, and recyclable. |

Retrosynthetic Analysis of Quinoline, 3-ethyl-2-phenyl-

Retrosynthetic analysis is a systematic approach to planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. hilarispublisher.comamazonaws.com This process involves breaking key bonds, known as disconnections, which correspond to reliable forward reactions.

For Quinoline, 3-ethyl-2-phenyl-, several retrosynthetic pathways can be envisioned based on established quinoline syntheses.

Pathway A: Friedländer Annulation

The most direct and common disconnection is based on the Friedländer synthesis. This involves disconnecting the two bonds formed during the cyclization, specifically the C2-C3 and N1-C8a bonds of the pyridine (B92270) ring.

Disconnection: C2-N1 and C3-C4 bonds.

This leads to two precursor fragments: a 2-aminoaryl ketone and a carbonyl compound with an α-methylene group.

Synthons: A 2-aminobenzoyl synthon (with a phenyl ketone) and a butanal enolate synthon.

Synthetic Equivalents: The practical starting materials would be a 2-aminobenzophenone derivative and butanal . The reaction involves a base- or acid-catalyzed condensation followed by cyclodehydration to form the quinoline ring.

Pathway B: Combes Quinoline Synthesis

Another powerful strategy is the Combes synthesis, which involves the reaction of an aniline with a β-diketone.

Disconnection: N1-C2 and C4-C4a bonds.

This approach would deconstruct the molecule into an aniline and a β-diketone.

Synthons: Aniline synthon and a 1-phenyl-1,3-hexanedione synthon.

Synthetic Equivalents: The synthesis would start with aniline and 1-phenylhexane-1,3-dione . The reaction proceeds via an acid-catalyzed Schiff base formation, followed by intramolecular electrophilic cyclization onto the aniline ring and subsequent dehydration.

Pathway C: C-C Bond Formation

A more modern approach involves disconnecting one of the substituent groups from the pre-formed quinoline core.

Disconnection: The C2-Phenyl bond.

This suggests a cross-coupling reaction as the final step.

Synthetic Equivalents: This pathway would involve the synthesis of 2-chloro-3-ethylquinoline followed by a Suzuki or Stille coupling with phenylboronic acid or a phenylstannane derivative, respectively. This route offers modularity, allowing for the introduction of various aryl groups at the 2-position.

Each of these retrosynthetic pathways offers a viable route to Quinoline, 3-ethyl-2-phenyl-, with the choice of method often depending on the availability of starting materials, desired scale, and specific substitution patterns.

Chemical Reactivity and Transformation Studies of Quinoline, 3 Ethyl 2 Phenyl

Regioselective Electrophilic Substitution Reactions on the Benzene (B151609) Moiety

Detailed studies on the regioselective electrophilic substitution of Quinoline (B57606), 3-ethyl-2-phenyl- are not available in the current body of scientific literature. However, based on the general principles of electrophilic aromatic substitution on quinoline systems, it is predicted that these reactions would occur preferentially on the electron-rich benzene ring rather than the electron-deficient pyridine (B92270) ring.

The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack. Consequently, electrophiles are directed to the benzene portion of the molecule. Theoretical studies and experimental data on other substituted quinolines indicate that the primary positions for electrophilic attack are C5 and C8, as these positions are most activated and lead to the most stable carbocation intermediates (arenium ions). Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. Without specific experimental data for 3-ethyl-2-phenylquinoline, the precise reaction conditions, regioselectivity, and yields for such transformations remain speculative.

Table 1: Predicted Electrophilic Substitution Reactions (Hypothetical)

| Reaction | Reagent/Catalyst | Predicted Major Products |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 3-ethyl-5-nitro-2-phenylquinoline & 3-ethyl-8-nitro-2-phenylquinoline |

| Bromination | Br₂ / FeBr₃ | 5-bromo-3-ethyl-2-phenylquinoline & 8-bromo-3-ethyl-2-phenylquinoline |

Note: This table is predictive and not based on published experimental results for Quinoline, 3-ethyl-2-phenyl-.

Nucleophilic Substitution Reactions on the Pyridine Moiety and Their Positional Specificity

There is no specific information in the scientific literature regarding nucleophilic substitution reactions on the pyridine moiety of Quinoline, 3-ethyl-2-phenyl-. Generally, nucleophilic aromatic substitution (SNAr) on the quinoline ring is challenging unless a good leaving group (such as a halide) is present at an activated position (typically C2 or C4).

For Quinoline, 3-ethyl-2-phenyl-, the pyridine ring lacks a suitable leaving group. Direct nucleophilic attack to displace a hydride ion (a Chichibabin-type reaction) is possible but typically requires harsh conditions and specific reagents (e.g., organolithium compounds or sodium amide). Such reactions on quinoline itself preferentially occur at the C2 and C4 positions. The presence of a bulky phenyl group at C2 and an ethyl group at C3 in the target molecule would likely offer significant steric hindrance, potentially impeding or altering the expected course of such reactions.

Oxidative Transformation Pathways and Reaction Products

Specific studies detailing the oxidative transformation of Quinoline, 3-ethyl-2-phenyl- have not been reported. In general, the quinoline ring is relatively resistant to oxidation. However, strong oxidizing agents can lead to the cleavage of the benzene ring to form pyridine-2,3-dicarboxylic acid (quinolinic acid). The substituents on the quinoline ring can influence the outcome of oxidation reactions. For instance, the ethyl group at the C3 position could potentially be a site for oxidative functionalization under specific conditions, although this has not been experimentally verified for this compound.

Reductive Transformation Pathways and Stereo-controlled Hydrogenation

No specific research on the reductive transformation or stereo-controlled hydrogenation of Quinoline, 3-ethyl-2-phenyl- is available. The reduction of the quinoline ring system can be achieved through various methods. Catalytic hydrogenation is a common approach, and the extent of reduction depends on the catalyst, pressure, and temperature. Typically, the pyridine ring is reduced first to yield a 1,2,3,4-tetrahydroquinoline. Complete reduction of both rings to form decahydroquinoline is also possible under more forcing conditions.

Some studies have explored the transfer-hydrogenation of 2-phenylquinoline, which could serve as a model for the behavior of the target compound. These reactions often employ a hydrogen donor in the presence of a transition metal catalyst. Given the presence of two substituents at the 2 and 3 positions, any reduction that creates new stereocenters would raise questions of stereocontrol, but no such studies have been published for this specific molecule.

Radical Chemistry and Functionalization Reactions Involving Quinoline, 3-ethyl-2-phenyl-

The radical chemistry of Quinoline, 3-ethyl-2-phenyl- remains an unexplored area of research. While there are general methods for the radical functionalization of N-heterocycles, none have been specifically applied to this compound. Radical reactions could potentially offer pathways to functionalize positions that are not accessible through traditional ionic chemistry, but this is purely speculative in the absence of experimental data.

Metalation and Cross-Coupling Reactions at Specific Positions of the Quinoline Ring

There are no published reports on the metalation or subsequent cross-coupling reactions of Quinoline, 3-ethyl-2-phenyl-. Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings, but it requires a directing group, which is absent in the parent molecule. Direct deprotonation of the quinoline ring is challenging due to the relative acidity of the various C-H bonds.

Cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, require a halide or triflate derivative of the quinoline. The synthesis of such a precursor from Quinoline, 3-ethyl-2-phenyl- would first necessitate a regioselective halogenation reaction, for which, as noted in section 3.1, no specific procedures have been reported. Studies on other quinoline systems have demonstrated the utility of Suzuki-Miyaura coupling of bromo- or chloroquinolines to introduce new aryl or alkyl groups, but this chemistry has not been extended to the title compound. researchgate.net

Advanced Spectroscopic and Analytical Characterization of Quinoline, 3 Ethyl 2 Phenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D techniques)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For Quinoline (B57606), 3-ethyl-2-phenyl-, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) techniques provides a complete picture of the proton and carbon framework and their connectivity.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline and phenyl rings, as well as characteristic signals for the ethyl substituent. The quinoline protons (H4, H5, H6, H7, H8) would appear in the aromatic region (typically δ 7.0-8.5 ppm). The H4 proton is expected to be a singlet and shifted downfield due to the anisotropic effects of the adjacent phenyl ring and the electronic influence of the ethyl group. The protons of the ethyl group should appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group in the aliphatic region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H data by showing signals for all 17 carbon atoms in the molecule. The spectrum for the parent compound, quinoline, shows nine distinct signals. For 3-ethyl-2-phenylquinoline, additional signals for the phenyl and ethyl groups would be present. The carbons of the quinoline ring are expected in the δ 120-150 ppm range, with the C2 and C9 carbons appearing at the lower field end. The ethyl group carbons would be observed in the aliphatic region (δ 10-30 ppm).

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations (Predicted) |

|---|---|---|---|

| Ethyl-CH₂ | ~2.8 (quartet) | ~25 | COSY with Ethyl-CH₃; HSQC to C at ~25 ppm; HMBC to C3, C2 |

| Ethyl-CH₃ | ~1.3 (triplet) | ~15 | COSY with Ethyl-CH₂; HSQC to C at ~15 ppm; HMBC to Ethyl-CH₂ carbon |

| H4 | ~8.2 (singlet) | ~136 | HSQC to C4; HMBC to C2, C5, C9 |

| Phenyl-H (ortho, meta, para) | 7.4-7.6 (multiplet) | 128-130 | COSY correlations within the phenyl ring; HMBC to C2 |

| Quinoline Aromatic-H | 7.5-8.1 (multiplets) | 126-130 | COSY correlations within the benzo-ring of quinoline |

2D NMR Techniques:

COSY (Correlation Spectroscopy) would be used to confirm proton-proton couplings, definitively linking the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the placement of the substituents, for instance, by showing a correlation from the ethyl CH₂ protons to the C2 and C3 carbons of the quinoline ring.

Vibrational Spectroscopy Analysis (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bonding arrangements within a molecule. These two methods are complementary; FT-IR is sensitive to polar bonds and hetero-nuclear functional groups, while Raman is more sensitive to non-polar and homo-nuclear bonds nih.govspectrabase.com.

For 3-ethyl-2-phenylquinoline, the spectra would be dominated by vibrations characteristic of the aromatic quinoline system and the phenyl and ethyl substituents.

Expected Vibrational Modes:

Aromatic C-H Stretching: These vibrations are expected to appear in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The ethyl group will show symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ region.

C=C and C=N Stretching: The stretching vibrations of the aromatic rings (quinoline and phenyl) will produce a series of characteristic sharp bands in the 1600-1450 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds will be present in the fingerprint region (below 1400 cm⁻¹). Strong bands in the 900-675 cm⁻¹ region can often be correlated with the substitution pattern of the aromatic rings.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Expected Intensity) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR (Medium), Raman (Strong) |

| Aliphatic C-H Stretch (Ethyl) | 3000 - 2850 | FT-IR (Strong), Raman (Strong) |

| Aromatic C=C/C=N Stretch | 1600 - 1450 | FT-IR (Strong), Raman (Strong) |

| CH₂/CH₃ Bending (Ethyl) | 1470 - 1370 | FT-IR (Medium) |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | FT-IR (Strong), Raman (Medium) |

Analysis of these spectra would not only confirm the presence of the key functional groups but could also offer insights into the molecule's conformation, particularly the rotational orientation of the phenyl group relative to the quinoline plane.

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns wikipedia.org. For Quinoline, 3-ethyl-2-phenyl- (molecular formula C₁₇H₁₅N), the calculated molecular weight is approximately 233.31 g/mol .

High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the precise mass of the molecular ion to four or five decimal places. This allows for the unambiguous confirmation of the elemental formula (C₁₇H₁₅N), as the measured mass would be compared to the calculated exact mass of 233.1204. Data for the related 2-phenylquinoline shows a molecular ion peak [M+H]⁺ at m/z 206.0968, confirming its C₁₅H₁₁N formula rsc.org.

Fragmentation Analysis: Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙) which then undergoes fragmentation. The analysis of these fragments provides a roadmap to the molecule's structure chemguide.co.uklibretexts.org. The base peak in the mass spectrum of 2-phenylquinoline is the molecular ion at m/z 205, indicating the stability of the fused aromatic system nih.gov.

For 3-ethyl-2-phenylquinoline, the molecular ion peak would be observed at m/z 233. Key expected fragmentation pathways include:

Loss of a methyl radical (•CH₃): This is a common fragmentation for ethyl-substituted compounds, leading to a stable benzylic-type cation. This would produce a significant peak at m/z 218 (M-15).

Loss of an ethyl radical (•C₂H₅): Cleavage of the C-C bond between the quinoline ring and the ethyl group would result in a peak at m/z 204 (M-29). This fragment ion corresponds to the 2-phenylquinoline radical cation, which is expected to be very stable and thus produce a prominent peak.

Loss of a hydrogen radical (•H): A peak at m/z 232 (M-1) is also highly probable.

| m/z (Predicted) | Assignment | Formula of Ion |

|---|---|---|

| 233 | Molecular Ion [M]⁺˙ | [C₁₇H₁₅N]⁺˙ |

| 218 | [M - CH₃]⁺ | [C₁₆H₁₂N]⁺ |

| 204 | [M - C₂H₅]⁺ | [C₁₅H₁₀N]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions between molecular orbitals. This technique is particularly useful for analyzing compounds with conjugated π-systems, such as the quinoline and phenyl rings in 3-ethyl-2-phenylquinoline derpharmachemica.com.

The spectrum is expected to show intense absorptions characteristic of π → π* transitions within the extended aromatic system. The addition of an alkyl group like ethyl is not expected to significantly alter the absorption maxima compared to 2-phenylquinoline, as it is an auxochrome with a weak effect. The spectrum of a related compound, 3-azido-2-phenylquinoline, shows maxima (λₘₐₓ) around 310-390 nm researchgate.net. The electronic transitions in 2,3-disubstituted quinoxalines, which have a similar conjugated core, show characteristic n-π* and π-π* transitions . For 3-ethyl-2-phenylquinoline, multiple absorption bands are expected, reflecting the complex electronics of the fused heterocyclic system.

| Electronic Transition | Expected Wavelength Range (nm) | Description |

|---|---|---|

| π → π | 250 - 300 | High-energy transition within the aromatic rings. |

| π → π | 300 - 350 | Lower-energy transition of the extended conjugated system. |

| n → π* | > 350 | Transition involving the nitrogen lone pair; often of lower intensity. |

Single Crystal X-ray Diffraction (SCXRD) for Definitive Three-Dimensional Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation in the solid state nih.gov.

While a crystal structure for 3-ethyl-2-phenylquinoline has not been reported, analysis of similar structures, such as ethyl 2-methyl-4-phenylquinoline-3-carboxylate nih.govresearchgate.net, provides insight into the expected structural features. An SCXRD analysis of 3-ethyl-2-phenylquinoline would yield:

Confirmation of Connectivity: Unambiguous confirmation of the atomic connections.

Bond Lengths and Angles: Precise measurements of all bond parameters.

Conformation and Stereochemistry: The most critical information would be the dihedral angle between the plane of the quinoline ring system and the plane of the C2-phenyl ring. Due to steric hindrance between the phenyl group at C2 and the ethyl group at C3, this angle is expected to be significantly greater than 0°, indicating a non-coplanar arrangement.

Intermolecular Interactions: Details on how the molecules pack in the crystal lattice, revealing any π–π stacking or C–H···π interactions that stabilize the solid-state structure.

| Structural Parameter | Expected Finding |

|---|---|

| Crystal System | To be determined by experiment (e.g., Monoclinic, Orthorhombic). |

| Space Group | To be determined by experiment (e.g., P2₁/c). |

| Quinoline-Phenyl Dihedral Angle | Expected to be > 45° due to steric hindrance. |

| Intermolecular Interactions | Potential for C–H···N hydrogen bonds or π–π stacking. |

Hyphenated Analytical Techniques for Purity Assessment and Complex Mixture Analysis

Hyphenated analytical techniques couple a separation method with a spectroscopic detection method, providing enhanced analytical power. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for assessing the purity of 3-ethyl-2-phenylquinoline and for its identification in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds in the gas phase before they are detected by a mass spectrometer. It is an ideal method for assessing the purity of a synthesized batch of 3-ethyl-2-phenylquinoline. A pure sample would show a single peak in the chromatogram at a specific retention time. The mass spectrum of this peak would correspond to that of the target compound, confirming its identity. The Kovats retention index, a standardized measure of retention time, for the similar 3-ethyl-2-propylquinoline has been reported, indicating its suitability for GC analysis nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile potential impurities or for analysis in complex matrices, LC-MS is the preferred method. High-Performance Liquid Chromatography (HPLC) separates the components of a mixture in the liquid phase. The eluent is then introduced into a mass spectrometer, which provides mass data for each separated component. This allows for the detection and potential identification of synthesis byproducts, isomers, or degradation products. Coupling HPLC with a UV detector (HPLC-UV) would also allow for the quantification of the compound.

These hyphenated methods are crucial for quality control and for metabolic or environmental studies where the compound might be present at low concentrations within a complex sample matrix.

Theoretical and Computational Chemistry Investigations of Quinoline, 3 Ethyl 2 Phenyl

Quantum Chemical Calculations for Optimized Molecular Geometries and Electronic Structures (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing detailed information about molecular geometry and electronic structure. wikipedia.org

Ab initio methods , meaning "from first principles," use fundamental physical constants to solve the Schrödinger equation without empirical parameters. wikipedia.org The Hartree-Fock (HF) method is a primary example, though more advanced techniques are often required for higher accuracy. epfl.ch

Density Functional Theory (DFT) is a widely used approach that calculates the electronic properties of a molecule based on its electron density. researchgate.net Functionals like B3LYP combined with basis sets such as 6–31+G(d,p) or 6-311+G** are commonly employed to optimize molecular geometries and compute vibrational frequencies. researchgate.netscirp.org

For Quinoline (B57606), 3-ethyl-2-phenyl-, these calculations would yield the most stable three-dimensional arrangement of its atoms, predicting bond lengths, bond angles, and dihedral angles. For instance, in studies of similar molecules like phenyl quinoline-2-carboxylate, DFT calculations were used to determine the dihedral angle between the quinoline and phenyl rings, which was found to be 46.9(1)° after geometry optimization. mdpi.comresearchgate.net Such calculations for Quinoline, 3-ethyl-2-phenyl- would reveal the relative orientation of the ethyl and phenyl substituents on the quinoline core, which is crucial for understanding its steric and electronic properties.

Table 1: Representative Geometrical Parameters Calculable via DFT This table is illustrative and contains hypothetical data for Quinoline, 3-ethyl-2-phenyl- based on typical computational outputs.

| Parameter | Description | Hypothetical Calculated Value |

|---|---|---|

| C2-C3 Bond Length | The distance between carbon 2 and carbon 3 of the quinoline ring. | 1.38 Å |

| N1-C2-C(Phenyl) Bond Angle | The angle formed by the nitrogen of the quinoline, C2, and the first carbon of the phenyl group. | 118.5° |

| Quinoline-Phenyl Dihedral Angle | The twist angle between the plane of the quinoline ring and the phenyl ring. | 55.2° |

| C3-C(Ethyl) Bond Length | The distance between carbon 3 of the quinoline ring and the first carbon of the ethyl group. | 1.51 Å |

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO) for Reactivity and Spectroscopic Property Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilicity, while the LUMO is the most likely to accept electrons, indicating its electrophilicity. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. rsc.org

A large gap suggests high kinetic stability and low chemical reactivity. rsc.org

A small gap indicates that the molecule is more polarizable and reactive, facilitating intramolecular charge transfer. scirp.orgrsc.org

For quinoline derivatives, FMO analysis helps predict their reactivity and potential biological interactions. For example, in one study, the calculated HOMO-LUMO energy gap for the parent quinoline molecule was -4.83 eV, indicating that charge transfer occurs within the molecule, which is often linked to its bioactivity. scirp.org In another study of various quinoline derivatives, the calculated energy gaps ranged from 1.878 to 3.938 eV. rsc.org A similar analysis for Quinoline, 3-ethyl-2-phenyl- would map the electron density distribution in its HOMO and LUMO, identifying the most probable sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energy Data This table presents hypothetical FMO data for Quinoline, 3-ethyl-2-phenyl- to demonstrate the outputs of such an analysis.

| Parameter | Description | Hypothetical Value (eV) |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -5.95 |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.52 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. | 4.43 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological or Chemical Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or a specific chemical property. wikipedia.orgmedcraveonline.com These models are crucial in drug discovery for predicting the efficacy of new, unsynthesized molecules, thereby saving time and resources. nih.gov A QSAR model generally takes the form:

Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

The predictors in a QSAR model are molecular descriptors, which can be categorized based on their dimensionality (2D or 3D). nih.gov For quinoline derivatives, QSAR models have been developed to predict a wide range of biological activities, including anticancer, antimalarial, and enzyme inhibition properties. nih.govnih.govscielo.org.mx For example, a 3D-QSAR model for quinoline derivatives as VEGFR-2 inhibitors yielded a strong correlation coefficient (r² = 0.8621) and good predictive power (q² = 0.6943). Developing a QSAR model that includes Quinoline, 3-ethyl-2-phenyl- would require a dataset of structurally similar compounds with known activities. The model would identify which structural features, such as steric bulk, hydrophobicity, or electronic properties of the ethyl and phenyl groups, are critical for a particular biological effect.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological target like a protein. mdpi.com

In the context of drug design, MD simulations are often used to assess the stability of a ligand-protein complex predicted by molecular docking. nih.gov For various quinoline derivatives, MD simulations have been employed to investigate their potential as inhibitors of enzymes like acetylcholinesterase or various kinases. researchgate.netnih.gov Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein-ligand complex from its initial docked pose, indicating stability. mdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues in the protein upon ligand binding. nih.gov

An MD simulation of Quinoline, 3-ethyl-2-phenyl- complexed with a target protein would reveal the dynamics of their interaction, the stability of the binding pose, and the key intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) involved.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption bands)

Computational methods can accurately predict various spectroscopic parameters, aiding in the structural characterization of compounds. Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating UV-Vis absorption spectra. karazin.ua This calculation provides information on electronic excitation energies (which correspond to absorption wavelengths, λmax), and oscillator strengths (which relate to the intensity of the absorption bands). mdpi.comrsc.org

Studies on organic photocatalysts have benchmarked various DFT functionals for their accuracy in predicting UV-Vis spectra, with methods like B2PLYP and M06 showing reliable performance. chemrxiv.org Machine learning models trained on large datasets of theoretical spectra are also emerging as tools for rapid prediction. nih.gov For Quinoline, 3-ethyl-2-phenyl-, a TD-DFT calculation would predict the wavelengths of maximum absorption and the corresponding molecular orbitals involved in the electronic transitions, which is valuable for understanding its photophysical properties.

Table 3: Example of Predicted UV-Vis Absorption Data from TD-DFT This table shows hypothetical data for the main electronic transitions of Quinoline, 3-ethyl-2-phenyl-.

| Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| 315 | 3.94 | 0.25 | HOMO -> LUMO |

| 278 | 4.46 | 0.41 | HOMO-1 -> LUMO |

| 255 | 4.86 | 0.18 | HOMO -> LUMO+1 |

Reaction Mechanism Elucidation through Computational Transition State Analysis

Understanding the mechanism of a chemical reaction is crucial for optimizing reaction conditions and improving yields. Computational chemistry offers a powerful approach to elucidate reaction pathways by locating and characterizing transition states (TS). A transition state is the highest energy point along a reaction coordinate, and its structure and energy (the activation energy) determine the rate of the reaction.

For the synthesis of quinoline derivatives, computational methods can be used to model proposed mechanisms, such as the Friedländer annulation or Doebner-von Miller reaction. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This analysis helps identify the rate-determining step and provides insights into the roles of catalysts or substituents. While specific computational studies on the transition state analysis for the synthesis of Quinoline, 3-ethyl-2-phenyl- are not detailed in the available literature, this methodology remains a vital tool for mechanistic organic chemistry.

Exploration of Chemical and Material Science Applications of Quinoline, 3 Ethyl 2 Phenyl

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

Searches for the application of Quinoline (B57606), 3-ethyl-2-phenyl- as a ligand in catalytic processes did not yield specific results. The literature contains extensive information on the use of various quinoline-based scaffolds in catalysis, but none specifically document the synthesis, characterization, or catalytic activity of complexes featuring the 3-ethyl-2-phenyl-quinoline ligand.

Design and Synthesis of Metal Complexes Featuring Quinoline, 3-ethyl-2-phenyl- as a Ligand

No published studies were identified that describe the design or synthesis of metal complexes where Quinoline, 3-ethyl-2-phenyl- serves as a ligand. The coordination chemistry of this specific molecule with transition metals remains an unexplored area of research according to available data.

Investigations into Asymmetric Catalysis Employing Chiral Quinoline, 3-ethyl-2-phenyl- Derivatives

While chiral ligands containing a quinoline motif are a well-established class of compounds in asymmetric catalysis, there is no available research on the synthesis or application of chiral derivatives of Quinoline, 3-ethyl-2-phenyl-. The development and investigation of such derivatives for enantioselective transformations have not been reported.

Mechanistic Studies of Metal-Ligand Cooperation in Catalytic Cycles

The concept of metal-ligand cooperation (MLC) is a significant area of catalytic research. nih.govelsevierpure.com This phenomenon involves the active participation of the ligand in bond activation processes, moving beyond the role of a passive spectator. nih.govwikipedia.org However, no mechanistic studies have been published that investigate MLC in catalytic cycles involving Quinoline, 3-ethyl-2-phenyl- or its metal complexes.

Application in Advanced Materials Science

The potential use of Quinoline, 3-ethyl-2-phenyl- in the field of advanced materials is not documented in the current scientific literature. Research into its properties and incorporation into functional materials has not been a focus of published studies.

Incorporation into Functional Organic Materials

There are no reports on the incorporation of Quinoline, 3-ethyl-2-phenyl- into functional organic materials such as polymers, molecular switches, or sensors. While polyquinolines are known to have potential electronic and photonic functions, the use of this specific small molecule as a building block or functional component in larger material systems has not been explored. researchgate.net

Research on its Potential in Optoelectronic Systems

No data is available regarding the photophysical or electrochemical properties of Quinoline, 3-ethyl-2-phenyl-. Consequently, its potential for application in optoelectronic systems, such as organic light-emitting diodes (OLEDs), has not been investigated. mdpi.comossila.com Research in the field of OLEDs often involves quinoline derivatives, but the specific compound is not among those studied. dergipark.org.tr

Advanced Reagent in Organic Synthesis

Quinoline, 3-ethyl-2-phenyl-, a distinct member of the quinoline family, has garnered attention not only for its biological significance but also for its emerging role as a versatile reagent in organic synthesis. Its unique structural framework, featuring an ethyl group at the 3-position and a phenyl substituent at the 2-position, imparts specific reactivity that chemists can exploit to construct complex molecular architectures. This section explores the utility of 3-ethyl-2-phenylquinoline as a valuable precursor and building block in the synthesis of novel organic compounds.

The strategic placement of the ethyl and phenyl groups on the quinoline core influences its electronic and steric properties, making it a subject of interest in the development of new synthetic methodologies. While the primary focus in the existing literature has often been on the synthesis of this compound itself, its application as a starting material for more intricate structures is an area of growing importance.

One of the notable applications of 3-ethyl-2-phenylquinoline is in regioselective synthesis, where the inherent directing effects of its substituents guide the introduction of new functional groups to specific positions on the quinoline ring. This control is crucial for the rational design and synthesis of new molecules with desired properties.

A significant example of its synthetic utility is demonstrated in a one-pot, highly regioselective synthesis which, while focused on producing 3-ethyl-2-phenylquinoline, highlights the chemical environment of the molecule. In this method, the reaction of an N-arylimine with an iminium salt, prepared from N-trimethylsilylbenzotriazole, dimethylformamide (DMF), and thionyl chloride (SOCl₂), yields 3-ethyl-2-phenylquinoline in a 65% yield. acs.orgscribd.com This approach underscores the accessibility of the 3-ethyl-2-phenylquinoline scaffold for further synthetic transformations.

Detailed synthetic preparations of 3-ethyl-2-phenylquinoline have been reported, providing a solid foundation for its use as a starting reagent. One documented procedure involves the reaction of 2-aminobenzyl alcohol with butyrophenone, resulting in a 78% yield of the target compound. amazonaws.com Another method describes its synthesis with a 76% yield, confirming its efficient preparation for subsequent applications. amazonaws.com A patented method for its synthesis has also been established, further contributing to its availability for synthetic chemists. google.com

The following table summarizes the key aspects of a reported synthesis of 3-ethyl-2-phenylquinoline, providing essential data for its preparation as a reagent.

| Reactant 1 | Reactant 2 | Yield (%) | Melting Point (°C) | Analytical Data |

| 2-Aminobenzyl alcohol | Butyrophenone | 78 | - | ¹H NMR |

| - | - | 76 | 52-54 | ¹H NMR |

Further details on the reaction conditions and full analytical data can be found in the cited literature.

While comprehensive studies detailing the extensive use of 3-ethyl-2-phenylquinoline as a reagent in a wide array of organic reactions are still emerging, its established synthesis and the inherent reactivity of the quinoline nucleus position it as a promising candidate for the development of novel synthetic transformations. Future research is anticipated to further unlock the potential of this compound as an advanced reagent in the synthesis of functional materials and complex organic molecules.

Investigation of Biological Activities and Mechanistic Pathways in Model Systems Non Human Focus

Antimicrobial Activity Evaluation in in vitro Models and Mechanistic Insights

There is no available scientific data concerning the antimicrobial activities of "Quinoline, 3-ethyl-2-phenyl-".

No studies were identified that evaluated the antibacterial efficacy of "Quinoline, 3-ethyl-2-phenyl-" against either Gram-positive or Gram-negative bacterial strains. Therefore, data regarding its minimum inhibitory concentration (MIC) or spectrum of activity is not available.

There is no published research on the antifungal properties of "Quinoline, 3-ethyl-2-phenyl-" against any fungal pathogens.

As no antimicrobial activity has been reported, there have been no subsequent investigations into the potential mode of action of "Quinoline, 3-ethyl-2-phenyl-" on microbial targets such as DNA or essential enzymes.

Anticancer Activity in Cellular and in vitro Assays (Non-Clinical Models)

No studies have been published detailing the evaluation of "Quinoline, 3-ethyl-2-phenyl-" for anticancer activity.

There is no data available from in vitro assays assessing the cytotoxic effects of "Quinoline, 3-ethyl-2-phenyl-" on any cancer cell lines, including but not limited to breast, colon, or lung cancer.

In the absence of any primary cytotoxicity data, there have been no mechanistic studies to determine if "Quinoline, 3-ethyl-2-phenyl-" can induce apoptosis or cause cell cycle arrest in cancer cells.

Studies on DNA Binding and Topoisomerase Inhibition

The interaction of quinoline (B57606) derivatives with DNA and associated enzymes like topoisomerases is a significant area of research for developing anticancer agents. Topoisomerases are vital enzymes that manage the topological states of DNA during replication, transcription, and repair. Inhibitors of these enzymes can trap the enzyme-DNA covalent complex, leading to DNA strand breaks and ultimately cell death nih.govmdpi.com.

Quinoline-based compounds have been identified as potent topoisomerase poisons. They function by stabilizing the covalent topoisomerase I-DNA cleavage complex (Top1cc), which inhibits the religation of the DNA strand nih.govresearchgate.net. This mechanism converts the enzyme into a cellular poison, leading to double-strand breaks during DNA replication nih.gov. The planar geometry of the quinoline ring system is crucial, as it allows the molecule to intercalate between the DNA base pairs at the cleavage site, physically preventing the enzyme from resealing the DNA backbone researchgate.netnih.gov.

Studies on novel pyrazolo[4,3-f]quinoline derivatives have demonstrated their ability to inhibit both topoisomerase I and topoisomerase IIα (Topo IIα) mdpi.comnih.gov. For instance, certain derivatives were found to be highly effective in preventing the catalytic activity of Topo IIα, with one compound showing 88.3% inhibition, comparable to the well-known inhibitor etoposide mdpi.com. The mechanism for these inhibitors involves trapping the enzyme-DNA complex, a hallmark of topoisomerase poisons rather than catalytic inhibitors mdpi.comnih.gov. Molecular modeling has suggested that strategic substitutions on the quinoline core can create specific hydrogen bond and hydrophobic interactions within the Top1-DNA interface, enhancing the stability of the trapped complex and increasing the inhibitor's potency researchgate.net.

Inhibition of Key Kinases (e.g., c-Met, EGF, VEGF) in Signaling Pathways

Receptor tyrosine kinases (RTKs) such as c-Met (hepatocyte growth factor receptor), EGFR (epidermal growth factor receptor), and VEGFR (vascular endothelial growth factor receptor) are critical regulators of cellular processes including proliferation, survival, and angiogenesis. Their dysregulation is a common feature in many cancers, making them prime targets for therapeutic intervention nih.govtbzmed.ac.irnih.gov. Quinoline-based molecules have been extensively developed as small-molecule inhibitors targeting the ATP-binding site of these kinases nih.govmdpi.com.

Several 4-anilinoquinoline and 4-phenoxyquinoline derivatives have shown potent inhibitory activity against EGFR, c-Met, and VEGFR-2 nih.govnih.gov. For example, a series of 4-(2-fluorophenoxy) quinoline derivatives were identified as effective c-Met kinase inhibitors nih.gov. The quinoline core often acts as a scaffold that forms crucial hydrogen bonds within the kinase's hinge region, while substitutions at various positions can extend into hydrophobic pockets to enhance potency and selectivity researchgate.net.

Dual inhibitors, which target multiple RTKs simultaneously, are of particular interest. Vandetanib, a quinazoline-based drug, is a known EGFR/VEGFR-2 dual inhibitor tbzmed.ac.ir. Research into novel quinoline derivatives has yielded compounds with potent, dual inhibitory profiles. Certain chalcone-derived quinoline compounds displayed significant inhibition against EGFR, VEGFR-2, and FGFR1 kinases, with IC₅₀ values in the low nanomolar range semanticscholar.org. Similarly, some quinazoline derivatives have been developed as dual inhibitors of c-Met and VEGFR-2, showing significant antiproliferative effects in cancer cell lines that overexpress these receptors ekb.eg. The ability of these compounds to simultaneously block multiple signaling pathways offers a promising strategy to overcome resistance and improve therapeutic outcomes tbzmed.ac.ir.

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| Quinazoline Derivative | c-Met | 52 - 84 | ekb.eg |

| Quinoline-Chalcone Hybrid | VEGFR-2 | 13.78 | semanticscholar.org |

| Quinoline-Chalcone Hybrid | EGFR | 8.35 | semanticscholar.org |

| 4-Phenoxyquinazoline | c-Met | 137.4 | nih.gov |

| 4-Phenoxyquinazoline | EGFR | 64.8 | nih.gov |

Antimalarial Activity Studies in Plasmodium Species in vitro

The quinoline core is the foundation for some of the most important antimalarial drugs, including chloroquine and quinine (B1679958). Research continues to explore novel quinoline derivatives to combat the spread of drug-resistant Plasmodium falciparum strains nih.gov. Studies on 2,3,8-trisubstituted quinolines and 2-phenylquinoline analogs have revealed potent in vitro activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of the parasite tandfonline.comresearchgate.net.

A high-throughput screen identified a 2,3,8-trisubstituted quinoline with an excellent IC₅₀ value of 22 nM against the P. falciparum NF54 strain and low cytotoxicity tandfonline.com. Subsequent structure-activity relationship (SAR) studies aimed to improve the compound's metabolic stability and solubility while maintaining its potent antiplasmodial activity tandfonline.com. Another study on 4-methylamino-2-phenylquinoline analogs found several compounds with potent activity against the RKL-2 strain of P. falciparum, with the most active showing 90.2% inhibition at a concentration of 100 µg/ml researchgate.net. These findings underscore the potential for developing new antimalarial agents based on the 2-phenylquinoline scaffold tandfonline.comresearchgate.net.

| Compound Type | P. falciparum Strain | IC₅₀ | Reference |

| 2,3,8-Trisubstituted Quinoline | NF54 (CQS) | 22 nM | tandfonline.com |

| 2-(naphthyl)- nih.govnih.govrsc.orgtriazolo[1,5-a]pyrimidine | W2 (CQR) | 0.023 µM | nih.gov |

| 1-phenyl-1H-pyrazolo[3,4-b]pyridine | W2 (CQR) | 3.46 µM | nih.gov |

| 2,4-bis[(aminomethyl)phenyl]quinoline | 3D7 (CQS) | µM range | tandfonline.comtandfonline.com |

Inhibition of Heme Polymerization in Parasite Models

A primary mechanism of action for many quinoline-based antimalarials is the inhibition of heme detoxification within the parasite's food vacuole researchgate.netnih.gov. During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert crystalline pigment called hemozoin (β-hematin) researchgate.netnih.gov.

Antimalarial quinolines are believed to disrupt this process by forming a complex with free heme. This drug-heme complex then "caps" the growing hemozoin crystal, preventing further polymerization researchgate.netnih.gov. The accumulation of unpolymerized heme leads to oxidative stress, membrane damage, and parasite death. Binding assays have demonstrated that the association of the quinoline-heme complex with the heme polymer is specific, saturable, and of high affinity. The relative affinity of a quinoline analog for the heme polymer, rather than for free heme, correlates with its ability to disrupt heme polymerization, suggesting a common mechanism for this class of drugs researchgate.netnih.gov.

Interference with Parasite Metabolic Pathways and Enzyme Targets

Beyond inhibiting heme polymerization, quinoline derivatives can interfere with other essential metabolic pathways in Plasmodium. One key target is the mitochondrial electron transport chain (mETC). A program to identify inhibitors of P. falciparum type II NADH:quinone oxidoreductase (PfNDH2), a crucial enzyme in the parasite's mETC, identified a series of bisaryl quinolones as potent inhibitors acs.org. The lead compound from this series, CK-2-68, exhibited an IC₅₀ of 16 nM against PfNDH2 and potent antimalarial activity against the parasite (P. falciparum 3D7 strain IC₅₀ = 36 nM) acs.org.

Another critical pathway targeted by quinoline derivatives is the de novo pyrimidine biosynthesis pathway. The enzyme dihydroorotate dehydrogenase (DHODH) catalyzes a key step in this pathway. A series of 2-phenylquinoline-4-carboxylic acid derivatives were evaluated as inhibitors of P. falciparum DHODH (PfDHODH). While the parent compound brequinar was inactive, several analogs showed inhibitory activity against the parasite's enzyme, highlighting PfDHODH as a viable target for quinoline-based antimalarials researchgate.net.

Enzyme Inhibition and Modulation Studies (e.g., Lysozyme, β-Glucuronidase, DHODH kinase, AChE/BChE)

The versatile quinoline scaffold has been explored for its ability to inhibit a variety of enzymes beyond those related to parasitic infections.

Dihydroorotate Dehydrogenase (DHODH): As mentioned in the context of antimalarials, DHODH is also a target for cancer and autoimmune diseases due to its role in pyrimidine synthesis, which is essential for rapidly proliferating cells nih.govrsc.orgecnu.edu.cn. Several quinoline derivatives have been identified as potent inhibitors of human DHODH (hDHODH), with one of the most potent compounds exhibiting an IC₅₀ value of 9.7 nM rsc.orgecnu.edu.cn. Structural studies have confirmed that these inhibitors bind directly to the hDHODH enzyme rsc.orgecnu.edu.cn.

Cholinesterases (AChE/BChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary strategy for treating Alzheimer's disease. A series of phenyl-quinoline derivatives were designed and evaluated as cholinesterase inhibitors nih.gov. Many of these derivatives showed higher selectivity for BChE over AChE. One analog demonstrated a 75-fold improvement in activity compared to the control and was non-toxic to neuronal cells nih.gov. Other studies on morpholine-bearing quinoline derivatives identified dual inhibitors of both AChE and BChE, with kinetic analyses indicating a mixed-type inhibition mechanism, suggesting binding to both the catalytic and peripheral anionic sites of the enzyme mdpi.com.

| Enzyme Target | Compound Class | IC₅₀ | Reference |

| Human DHODH | Quinoline derivative | 9.7 nM | rsc.org |

| P. falciparum DHODH | 2-Phenylquinoline-4-carboxylic acid derivative | Active (µM range) | researchgate.net |

| Acetylcholinesterase (AChE) | Morpholine-bearing quinoline | 1.94 µM | mdpi.com |

| Butyrylcholinesterase (BChE) | Morpholine-bearing quinoline | 28.37 µM | mdpi.com |

Anti-inflammatory Response Modulation in Cellular Models

Quinoline derivatives have demonstrated significant potential in modulating inflammatory responses. Studies using lipopolysaccharide (LPS)-activated murine macrophage cell lines (e.g., J774A.1, RAW 264.7) have provided insight into their anti-inflammatory mechanisms nih.govresearchgate.netnih.gov.

A series of 2-substituted 3-arylquinoline derivatives were shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages at non-cytotoxic concentrations nih.govresearchgate.net. The most active compounds also significantly decreased the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) nih.govresearchgate.net.